[5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone
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Overview
Description
[5-(2-methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone is a N-acylpiperidine.
Scientific Research Applications
Synthesis and Antiestrogenic Activity
A study by Jones et al. (1979) in the Journal of Medicinal Chemistry discusses the synthesis of a compound related to [5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone and its potent antiestrogenic activity demonstrated in rats and mice. The compound showed very high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones, Suarez, Massey, Black, & Tinsley, 1979).
Selective Estrogen Receptor Modulator (SERM) Potency
Palkowitz et al. (1997) reported the discovery of a compound similar to the one , which is a highly potent selective estrogen receptor modulator (SERM). This compound demonstrated a significant antagonist potency in in vitro and in vivo models, particularly in uterine tissue and human mammary cancer cells (Palkowitz, Glasebrook, Thrasher, Hauser, Short, Phillips, Muehl, Sato, Shetler, Cullinan, Pell, & Bryant, 1997).
Molecular Docking Studies in Cancer Research
Radhika et al. (2020) in the Russian Journal of Bioorganic Chemistry synthesized and conducted molecular docking studies of pyrazoline incorporated isoxazole derivatives, including a compound closely related to [5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone. This research highlighted the compound's significant binding affinity and potential for anticancer activity (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, similar to the compound , and assessed their in vitro antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antiviral Activity and Molecular Docking
FathimaShahana and Yardily (2020) conducted a study focusing on the synthesis, quantification, and molecular docking of a compound structurally related to [5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone. They analyzed its antiviral activity, pharmacokinetic behavior, and hydrogen bonding interactions (FathimaShahana & Yardily, 2020).
Crystal Packing and Non-Covalent Interactions
Sharma et al. (2019) examined crystal packing of a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety, structurally related to the compound . They highlighted the role of non-covalent interactions in supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).
properties
Product Name |
[5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone |
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Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-8-4-3-7-12(14)15-11-13(17-21-15)16(19)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI Key |
BXFYHKIKABSLND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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